molecular formula C8H8ClFO B1318789 2-(3-Chloro-2-fluorophenyl)ethanol CAS No. 886761-82-6

2-(3-Chloro-2-fluorophenyl)ethanol

Cat. No.: B1318789
CAS No.: 886761-82-6
M. Wt: 174.6 g/mol
InChI Key: XLUIJBBFMNVWAT-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylethanol, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-fluorophenyl)ethanol typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under controlled pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. For example, treatment with nucleophiles like sodium methoxide (NaOCH3) can lead to the formation of methoxy-substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

    Oxidation: 3-Chloro-2-fluorobenzaldehyde or 3-chloro-2-fluoroacetophenone.

    Reduction: 2-(3-Chloro-2-fluorophenyl)ethane.

    Substitution: 2-(3-Methoxy-2-fluorophenyl)ethanol.

Scientific Research Applications

2-(3-Chloro-2-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-Chloro-2-fluorophenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

  • 2-(3-Chloro-2,4-difluorophenyl)methanol
  • 3-Chloro-2-fluorophenol
  • 2-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol

Comparison: Compared to its analogs, 2-(3-Chloro-2-fluorophenyl)ethanol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity, physical properties, and biological activity. For instance, the presence of both chlorine and fluorine atoms can enhance its lipophilicity and membrane permeability, making it a valuable compound in drug design and development.

Properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUIJBBFMNVWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590712
Record name 2-(3-Chloro-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-82-6
Record name 3-Chloro-2-fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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